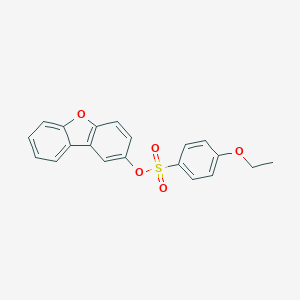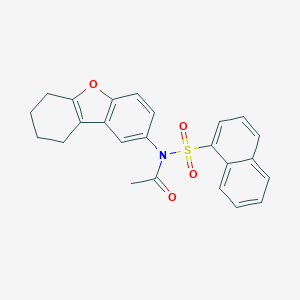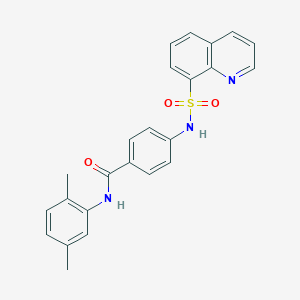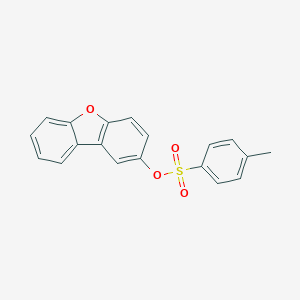![molecular formula C21H17NO4 B491891 Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 794552-29-7](/img/structure/B491891.png)
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate, also known as C-1311, is a synthetic compound that has been extensively studied for its potential therapeutic applications. C-1311 belongs to the class of indolizine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of multiple enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. This compound has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-viral activities. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy. This compound has also been found to reduce the production of pro-inflammatory cytokines and inflammatory prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.
Advantages and Limitations for Lab Experiments
One of the advantages of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is its potent anti-proliferative, anti-inflammatory, and anti-viral activities, which make it a promising candidate for the development of novel therapeutics for various diseases. Another advantage of this compound is its relatively simple synthesis method, which makes it easy to produce in large quantities for pre-clinical and clinical studies.
One of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in pre-clinical and clinical studies. Another limitation of this compound is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer, inflammation, and viral infection. Another direction is to evaluate its efficacy and safety in pre-clinical and clinical studies for the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in vivo. Finally, the identification of structure-activity relationships and the synthesis of analogs of this compound may lead to the discovery of more potent and selective derivatives with improved therapeutic properties.
Synthesis Methods
The synthesis of Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate involves a multi-step process that starts with the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with ethyl acetoacetate in the presence of a base to form the corresponding ethyl ester. This is followed by the cyclization of the ester with 2,3-dichloro-1,4-naphthoquinone in the presence of a Lewis acid to yield the indolizine core. The final step involves the esterification of the carboxylic acid group of the indolizine with isopropyl alcohol to form the propan-2-yl ester of this compound.
Scientific Research Applications
Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy.
In inflammation research, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
In viral infection research, this compound has been found to exhibit potent anti-viral activity against a wide range of viruses, including HIV, HCV, and HSV. This compound has been shown to inhibit viral replication by targeting viral enzymes, such as reverse transcriptase and protease, and by inhibiting viral entry into host cells.
properties
IUPAC Name |
propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-11(2)26-21(25)16-15-10-12(3)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQRRBYCNLMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)



![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)


![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)

![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)
